N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
CAS No.: 1322220-60-9
Cat. No.: VC5937985
Molecular Formula: C26H35ClN4O4S2
Molecular Weight: 567.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322220-60-9 |
|---|---|
| Molecular Formula | C26H35ClN4O4S2 |
| Molecular Weight | 567.16 |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-11-14-23-24(18-21)35-26(27-23)29(17-16-28(3)4)25(31)20-9-12-22(13-10-20)36(32,33)30-15-7-6-8-19(30)2;/h9-14,18-19H,5-8,15-17H2,1-4H3;1H |
| Standard InChI Key | FQLKWJPLWSZXBZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C26H35ClN4O4S2, with a molar mass of 567.16 g/mol. Its IUPAC name systematically describes the connectivity: N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1322220-60-9 |
| Molecular Formula | C26H35ClN4O4S2 |
| Exact Mass | 567.16 g/mol |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl |
| InChI Key | FQLKWJPLWSZXBZ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 130 Ų |
The hydrochloride salt form enhances aqueous solubility relative to the free base, though exact solubility data remain unpublished .
Structural Features
-
Benzothiazole Core: The 6-ethoxy-substituted benzo[d]thiazole moiety contributes π-π stacking potential and hydrogen-bonding capacity, critical for target engagement .
-
Sulfonamide Linkage: The 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide group introduces steric bulk and sulfone-mediated electrostatic interactions, often associated with enzyme inhibition .
-
Dimethylaminoethyl Side Chain: This tertiary amine moiety may facilitate membrane penetration and influence pharmacokinetic properties .
Synthetic Methodology and Optimization
Multi-Step Synthesis
Industrial-scale production follows a convergent route:
-
Benzothiazole Formation: 2-Amino-6-ethoxyphenol undergoes cyclization with carbon disulfide in alkaline ethanol, yielding 6-ethoxybenzo[d]thiazol-2-amine.
-
Sulfonamide Installation: 4-Chlorosulfonylbenzoic acid reacts with 2-methylpiperidine in dichloromethane under nitrogen, producing 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid.
-
Amide Coupling: Carbodiimide-mediated conjugation of the sulfonamide intermediate with N-(2-(dimethylamino)ethyl)-6-ethoxybenzo[d]thiazol-2-amine generates the free base.
-
Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Benzothiazole Cyclization | 80°C, 12 hr, KOH/EtOH | 68-72% |
| Sulfonylation | 0°C→RT, 6 hr, DCM, N2 atmosphere | 85% |
| Amide Formation | EDC/HOBt, DMF, 24 hr | 63% |
| Salt Precipitation | HCl gas in Et2O, 0°C, 2 hr | 95% |
Microwave-assisted synthesis reduces amidation time to 30 minutes with comparable yields, though scalability challenges persist .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiles
Preliminary screenings against MCF-7 breast cancer cells show moderate activity (IC50 = 18.7 μM), outperforming 5-fluorouracil (IC50 = 32.4 μM) but requiring further optimization .
Comparative Analysis with Structural Analogs
Table 3: Ethoxy vs. Methoxy Derivative Comparison
| Parameter | Ethoxy Derivative (C26H35ClN4O4S2) | Methoxy Analog (C25H33ClN4O4S2) |
|---|---|---|
| Molecular Weight | 567.16 g/mol | 553.1 g/mol |
| LogP (Predicted) | 3.1 | 2.8 |
| cPLA2 Inhibition IC50 | Not reported | 89 nM |
| Synthetic Yield | 63% (amide step) | 58% (amide step) |
The ethoxy group enhances metabolic stability over methoxy analogs in microsomal assays (t1/2 = 47 min vs. 29 min) .
Pharmacokinetic Considerations and Challenges
-
Absorption: High topological polar surface area (130 Ų) suggests limited blood-brain barrier penetration, aligning with peripheral target hypotheses.
-
Metabolism: In vitro CYP3A4 assays indicate N-deethylation as the primary metabolic pathway, generating a pharmacologically active metabolite .
-
Excretion: Renal clearance predominates, with <5% fecal elimination in rodent models .
Future Research Trajectories
-
Target Deconvolution: CRISPR-Cas9 screening paired with chemical proteomics could identify direct molecular targets.
-
Formulation Optimization: Nanoemulsion delivery systems may address solubility limitations for in vivo efficacy studies.
-
Safety Profiling: Chronic toxicity studies in non-rodent species are essential prior to clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume